2-(2-Hydroxyethylamino)ethanol;2-phenoxyethanol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-iminobis-, compd. with alpha-phenyl-omega-hydroxypoly(oxy-1,2-ethanediyl) phosphate is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is known for its role in industrial processes and scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-iminobis-, compd. with alpha-phenyl-omega-hydroxypoly(oxy-1,2-ethanediyl) phosphate involves multiple steps. The primary route includes the reaction of ethanol, 2,2’-iminobis- with alpha-phenyl-omega-hydroxypoly(oxy-1,2-ethanediyl) phosphate under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-iminobis-, compd. with alpha-phenyl-omega-hydroxypoly(oxy-1,2-ethanediyl) phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate derivatives, while reduction can produce simpler alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-iminobis-, compd. with alpha-phenyl-omega-hydroxypoly(oxy-1,2-ethanediyl) phosphate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for certain enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-iminobis-, compd. with alpha-phenyl-omega-hydroxypoly(oxy-1,2-ethanediyl) phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Ethanol, 2,2’-iminobis-, compd. with alpha-phenyl-omega-hydroxypoly(oxy-1,2-ethanediyl) phosphate include:
- Ethanol, 2,2’-iminobis-, compd. with alpha-dodecyl-omega-hydroxypoly(oxy-1,2-ethanediyl) phosphate
- Ethanol, 2,2,2-nitrilotris-, compd. with alpha-2,4,6-tris(1-phenylethyl)phenyl-omega-hydroxypoly(oxy-1,2-ethanediyl) phosphate .
Uniqueness
What sets Ethanol, 2,2’-iminobis-, compd. with alpha-phenyl-omega-hydroxypoly(oxy-1,2-ethanediyl) phosphate apart is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
72283-39-7 |
---|---|
Molekularformel |
C12H24NO8P |
Molekulargewicht |
341.29 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;2-phenoxyethanol;phosphoric acid |
InChI |
InChI=1S/C8H10O2.C4H11NO2.H3O4P/c9-6-7-10-8-4-2-1-3-5-8;6-3-1-5-2-4-7;1-5(2,3)4/h1-5,9H,6-7H2;5-7H,1-4H2;(H3,1,2,3,4) |
InChI-Schlüssel |
HERKHHSNFPITLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCO.C(CO)NCCO.OP(=O)(O)O |
Verwandte CAS-Nummern |
72283-39-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.